molecular formula C11H10FN3O2S B431307 5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole CAS No. 433689-05-5

5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole

Cat. No.: B431307
CAS No.: 433689-05-5
M. Wt: 267.28g/mol
InChI Key: CHWVKFWFTIBPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-fluorobenzylthio group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as thiols, amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-[(4-aminobenzyl)thio]-2-methyl-4-nitro-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a fluorobenzylthio group, a nitro group, and a methyl group makes it a versatile compound for various applications.

Properties

CAS No.

433689-05-5

Molecular Formula

C11H10FN3O2S

Molecular Weight

267.28g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole

InChI

InChI=1S/C11H10FN3O2S/c1-7-13-10(15(16)17)11(14-7)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14)

InChI Key

CHWVKFWFTIBPHF-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(C=C2)F

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(C=C2)F

Origin of Product

United States

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